molecular formula C18H16O3 B13395886 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 115610-77-0

3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B13395886
CAS No.: 115610-77-0
M. Wt: 280.3 g/mol
InChI Key: JDBSEUVQZVQSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate is a compound that belongs to the class of chalcones, which are α, β-unsaturated ketones. Chalcones are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of heterogeneous catalysts, such as solid bases, can also enhance the efficiency of the reaction and make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound’s α, β-unsaturated carbonyl system can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one
  • 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one
  • 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-

Uniqueness

3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenylprop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBSEUVQZVQSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80766238
Record name 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115610-77-0
Record name 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.